molecular formula C23H47ClN2O3 B6353595 H-L-Lys(Palm)-OMe*HCl CAS No. 890026-44-5

H-L-Lys(Palm)-OMe*HCl

Cat. No.: B6353595
CAS No.: 890026-44-5
M. Wt: 435.1 g/mol
InChI Key: BNIHHZCYDFFYHP-BOXHHOBZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-L-Lys(Palm)-OMe*HCl typically involves the following steps:

    Protection of the Amino Group: The amino group of lysine is protected using a suitable protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl).

    Palmitoylation: The protected lysine is then reacted with palmitoyl chloride in the presence of a base such as triethylamine to form the palmitoylated lysine derivative.

    Deprotection: The protecting group is removed to yield N-palmitoyl-L-lysine.

    Methylation: The carboxyl group of N-palmitoyl-L-lysine is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

H-L-Lys(Palm)-OMe*HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-L-Lys(Palm)-OMe*HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of lipidated peptides and proteins.

    Biology: Studied for its role in protein palmitoylation, which affects protein localization, stability, and function.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to enhance the bioavailability of therapeutic peptides.

    Industry: Utilized in the development of novel biomaterials and surface coatings

Mechanism of Action

The mechanism of action of H-L-Lys(Palm)-OMe*HCl involves its incorporation into proteins through palmitoylation. This post-translational modification affects the protein’s interaction with cellular membranes, influencing processes such as signal transduction, protein trafficking, and membrane localization. The palmitoyl group enhances the hydrophobicity of the protein, facilitating its association with lipid bilayers .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Cys(Palm)-OH: A palmitoylated cysteine derivative used in similar applications.

    Fmoc-L-Lys(Palm)-OH: Another palmitoylated lysine derivative with different protecting groups.

    Liraglutide: A lipidated peptide used as a therapeutic agent

Uniqueness

H-L-Lys(Palm)-OMe*HCl is unique due to its specific combination of a palmitoyl group and a methyl ester, which provides distinct properties such as enhanced hydrophobicity and stability. This makes it particularly useful in applications requiring prolonged circulation half-life and improved pharmacokinetics .

Properties

IUPAC Name

methyl (2S)-2-amino-6-(hexadecanoylamino)hexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46N2O3.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22(26)25-20-17-16-18-21(24)23(27)28-2;/h21H,3-20,24H2,1-2H3,(H,25,26);1H/t21-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIHHZCYDFFYHP-BOXHHOBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H47ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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